molecular formula C15H11ClN2O2S B2956901 N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide CAS No. 303796-91-0

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide

Cat. No.: B2956901
CAS No.: 303796-91-0
M. Wt: 318.78
InChI Key: JSMYPUNEBRUYAC-UHFFFAOYSA-N
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Description

“N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide” is a unique chemical provided to early discovery researchers . It’s important to note that the buyer assumes responsibility to confirm product identity and/or purity .


Synthesis Analysis

While specific synthesis information for “N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide” was not found, a related compound was synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions .


Molecular Structure Analysis

The molecular structure of “N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide” is represented by the SMILES string O=C(C)NC1=NC(C=C2)=C(C=C2Cl)S1 . The InChI is 1S/C9H7ClN2OS/c1-5(13)11-9-12-7-3-2-6(10)4-8(7)14-9/h2-4H,1H3,(H,11,12,13) .


Physical and Chemical Properties Analysis

“N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide” is a solid substance . The molecular weight is 226.68 . The compound does not have a flash point .

Scientific Research Applications

Synthesis and Structural Characterization

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide and its derivatives have been synthesized and structurally characterized to understand their chemical properties. For instance, the synthesis, crystal growth, and structural analysis of such heterocyclic compounds provide insights into their molecular structure, which is crucial for understanding their reactivity and potential applications in various fields, including materials science and pharmaceuticals (Prabukanthan et al., 2020).

Biological Activities

Research has explored the biological activities of benzothiazole derivatives, focusing on their antibacterial and antifungal properties. These studies are important for developing new therapeutic agents against microbial infections. For example, novel nitro-substituted benzothiazole derivatives have shown potent antibacterial activity against Pseudomonas aeruginosa, a pathogen known for its resistance to antibiotics (Gupta, 2018). Additionally, hydroxy-substituted benzothiazole derivatives have demonstrated significant antibacterial activity against Streptococcus pyogenes, suggesting their potential in treating infections caused by this bacterium (Gupta, 2018).

Optical and Thermal Properties

The optical and thermal properties of benzothiazole derivatives are of interest for applications in materials science. For instance, the study of N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide has revealed its optical properties, including absorbance bands and optical band gaps, which are essential for designing optical materials with specific characteristics (Prabukanthan et al., 2020).

Antimicrobial and Antifungal Screening

Benzothiazole derivatives have been synthesized and screened for their antimicrobial and antifungal activities. These screenings are crucial for identifying compounds with potential applications in combating microbial and fungal infections. The synthesis and antimicrobial screening of 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating a thiazole ring have shown promising results against various bacterial and fungal strains, highlighting the therapeutic potential of these compounds (Desai et al., 2013).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements include H302 - Harmful if swallowed, and H319 - Causes serious eye irritation . The precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Mechanism of Action

Pharmacokinetics

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of the compound . This section would discuss how the compound is absorbed into the body, how it is distributed to different tissues, how it is metabolized, and how it is eventually excreted. These factors greatly impact the bioavailability of the compound.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c1-20-11-4-2-3-9(7-11)14(19)18-15-17-12-6-5-10(16)8-13(12)21-15/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMYPUNEBRUYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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